molecular formula C9H14O3 B13195331 Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13195331
M. Wt: 170.21 g/mol
InChI Key: GKJLWHZSQVUREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and isolation to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: It may serve as a building block for the development of pharmaceutical compounds.

    Material Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The spirocyclic structure may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxaspiro[2.3]hexane-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    1-oxaspiro[2.3]hexane-5-carbonitrile: Contains a nitrile group instead of a carboxylate group.

Uniqueness

Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific ester group and spirocyclic structure, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in organic synthesis and medicinal chemistry.

Biological Activity

Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a spirocyclic structure that is characterized by the presence of an oxaspiro ring system. This unique configuration contributes to its reactivity and interaction with biological systems.

  • Molecular Formula : C10_{10}H16_{16}O3_3
  • Molecular Weight : Approximately 184.24 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial , anti-inflammatory , and potential anticancer properties .

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of compounds with similar structures, suggesting that this compound may possess significant activity against various pathogens.

Pathogen Type Activity Reference
BacteriaModerate inhibition observed
FungiEffective against certain strains

The mechanism of action for its antimicrobial properties may involve disruption of cell wall synthesis or interference with metabolic pathways in the microorganisms.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which is critical in various disease processes, including chronic inflammatory diseases and cancer.

  • Mechanism : Potential inhibition of pro-inflammatory cytokines.
  • Case Studies : Research involving animal models has demonstrated reduced inflammation markers upon treatment with similar spirocyclic compounds, indicating a need for further investigation into this compound’s specific effects.

Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects:

  • Enzyme Interaction : The spiro structure allows for specific interactions with enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to receptors that modulate cellular responses, influencing processes such as apoptosis and cell proliferation.

Research Findings

Recent studies have highlighted the importance of further exploration into the biological effects of this compound:

  • A study indicated that compounds with similar spirocyclic structures often exhibit anti-cancer activities , suggesting that this compound could be investigated for potential therapeutic applications in oncology .

Case Studies

  • Antimicrobial Efficacy : A comparative study on spirocyclic compounds demonstrated that those similar to this compound showed significant antimicrobial activity against resistant bacterial strains .
  • Anti-inflammatory Effects : In vitro studies revealed that derivatives of this compound reduced inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-11-8(10)7-9(12-7)4-6(2)5-9/h6-7H,3-5H2,1-2H3

InChI Key

GKJLWHZSQVUREC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.